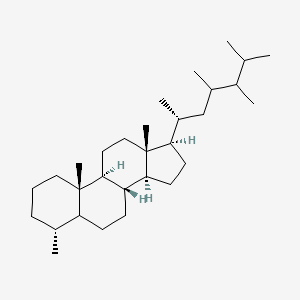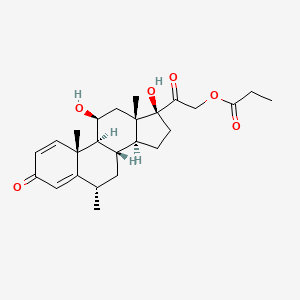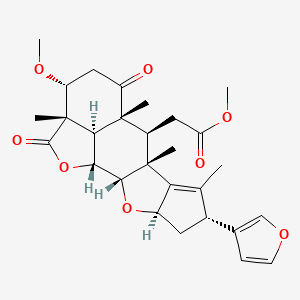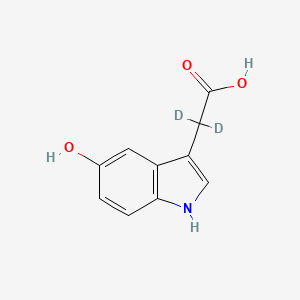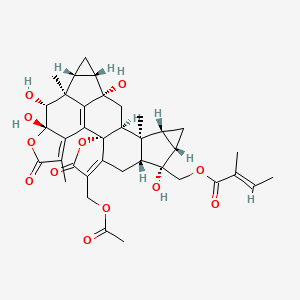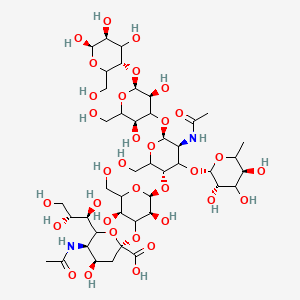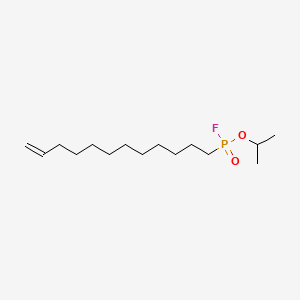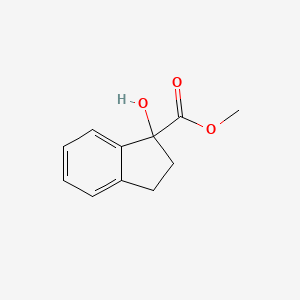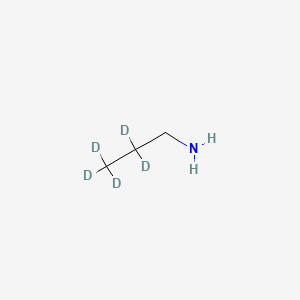
1-Propyl-d5-amine
概述
描述
1-Propyl-d5-amine is a deuterated amine, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which make it valuable in various fields such as medical, environmental, and industrial research. The molecular formula for this compound is C3H4D5N, and it has a molecular weight of 64.14 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: 1-Propyl-d5-amine can be synthesized through the alkylation of ammonia with deuterated propyl halides. This process involves the nucleophilic substitution of haloalkanes, where a large excess of ammonia is used to ensure the formation of the primary amine . The reaction typically requires controlled conditions to avoid over-alkylation, which can lead to secondary and tertiary amines.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 1-propanol with ammonium chloride at high temperatures and pressures using a Lewis acid catalyst such as ferric chloride . This method ensures a high yield of the desired primary amine while minimizing by-products.
化学反应分析
Types of Reactions: 1-Propyl-d5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitriles, amides
Reduction: Simpler amines, hydrocarbons
Substitution: Various substituted amines
科学研究应用
1-Propyl-d5-amine is extensively used in scientific research due to its deuterated nature, which makes it valuable in:
Drug Development: It is used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Catalysis: The compound is employed in catalytic studies to investigate reaction mechanisms and pathways.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 1-Propyl-d5-amine involves its interaction with various molecular targets and pathways. As a deuterated compound, it exhibits different kinetic isotope effects compared to its non-deuterated counterpart. This property is exploited in studies to understand reaction mechanisms and the role of hydrogen atoms in biochemical processes .
相似化合物的比较
Propylamine: A non-deuterated analog with similar chemical properties but different kinetic isotope effects.
Isopropylamine: An isomer with a different structural arrangement, leading to variations in reactivity and applications.
Uniqueness: 1-Propyl-d5-amine’s uniqueness lies in its deuterated nature, which provides distinct advantages in research applications, particularly in studies involving kinetic isotope effects and reaction mechanisms. This makes it a valuable tool in fields such as drug development and catalysis, where precise understanding of molecular interactions is crucial .
属性
IUPAC Name |
2,2,3,3,3-pentadeuteriopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

